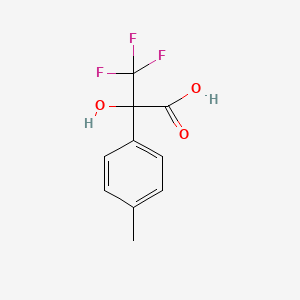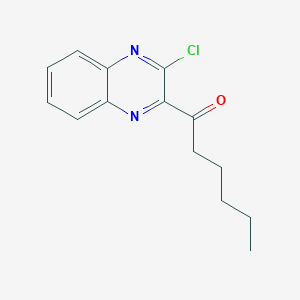![molecular formula C7H7N3O B15278341 6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one](/img/structure/B15278341.png)
6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound is characterized by its bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring. It is known for its potential biological activities and is used as a scaffold for the development of various biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the compound can be synthesized by the reaction of 2-aminopyridine with formamide under reflux conditions . Another method involves the use of a visible-light-mediated fluoroalkylation/cyclization tandem process, which constructs the compound in the presence of sodium fluoroalkylsulfonates and avoids the need for external oxidants or photocatalysts .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form unsaturated derivatives, such as C5–C6 unsaturated systems.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like air or oxygen for oxidation, reducing agents like hydrogen or hydrides for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include unsaturated derivatives, fully saturated compounds, and substituted pyrido[3,4-d]pyrimidines. These products can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one involves its interaction with specific molecular targets and pathways. For example, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. It can also modulate receptor functions by interacting with receptor binding sites and altering their signaling pathways . The exact mechanism depends on the specific biological context and the target molecules involved.
Vergleich Mit ähnlichen Verbindungen
6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: This compound has a similar bicyclic structure but differs in the degree of saturation and substitution patterns.
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This derivative has additional chlorine substituents, which can influence its chemical reactivity and biological activity.
7-Benzyl-2,4-dichloro-5H,6H,8H-pyrido[3,4-d]pyrimidine: This compound features a benzyl group and chlorine substituents, providing unique properties compared to the parent compound.
The uniqueness of this compound lies in its specific substitution pattern and the potential for diverse biological activities, making it a valuable scaffold for drug discovery and development .
Eigenschaften
Molekularformel |
C7H7N3O |
|---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
6,7-dihydro-5H-pyrido[3,4-d]pyrimidin-8-one |
InChI |
InChI=1S/C7H7N3O/c11-7-6-5(1-2-9-7)3-8-4-10-6/h3-4H,1-2H2,(H,9,11) |
InChI-Schlüssel |
NIUZVVDOSYWDSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=O)C2=NC=NC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


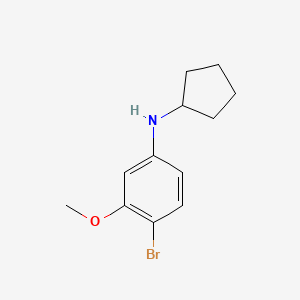
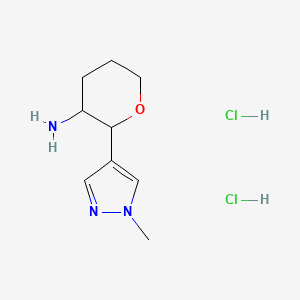
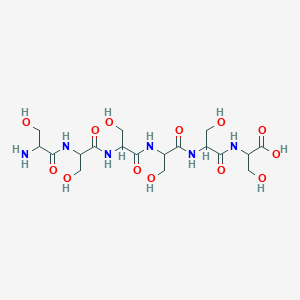
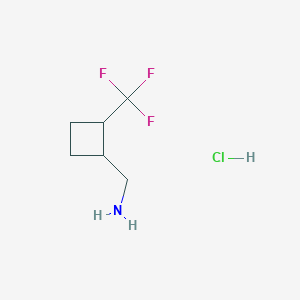
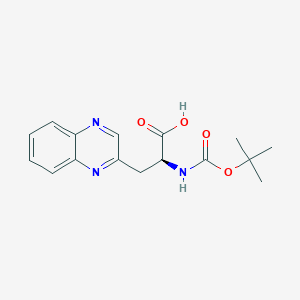
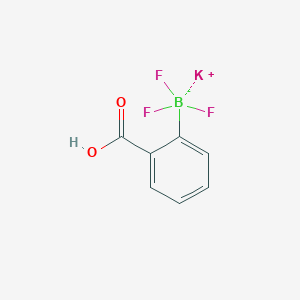

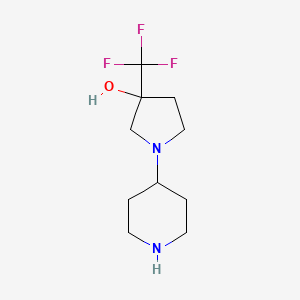


![5,6,7,8-Tetrahydro-pyrazo[1,5-a][1,4]diazepin-9-one](/img/structure/B15278353.png)
